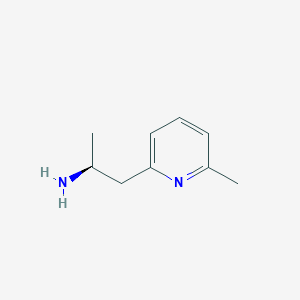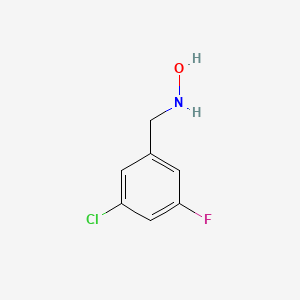
N-(3-Chloro-5-fluorobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-5-fluorobenzyl)hydroxylamine is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively . It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of N-(3-Chloro-5-fluorobenzyl)hydroxylamine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
N-(3-Chloro-5-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-(3-chloro-5-fluorobenzyl)nitrosoamine using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form N-(3-chloro-5-fluorobenzyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N-(3-Chloro-5-fluorobenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
N-(3-Chloro-5-fluorobenzyl)hydroxylamine can be compared with other similar compounds such as:
N-(3-Chlorobenzyl)hydroxylamine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-(3-Fluorobenzyl)hydroxylamine: Lacks the chlorine substitution, which may also influence its properties.
N-(3-Chloro-5-fluorophenyl)hydroxylamine: Has a phenyl ring instead of a benzyl ring, which can alter its chemical behavior and applications.
The presence of both chlorine and fluorine substitutions in this compound makes it unique and potentially more versatile in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
N-[(3-chloro-5-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 |
Clave InChI |
WTPBVHQASQHYHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


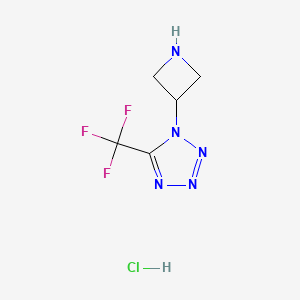
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
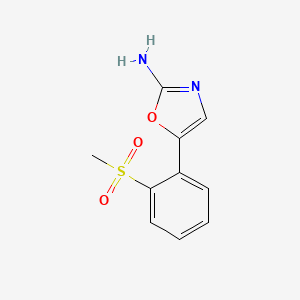
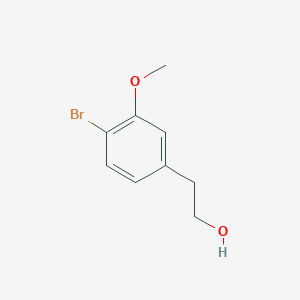
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
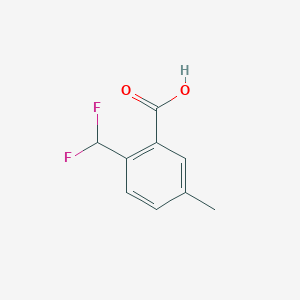
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
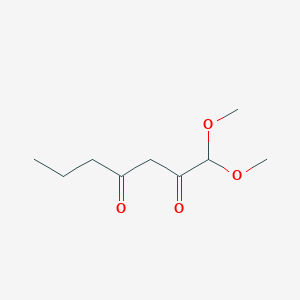
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
